molecular formula C15H16ClN3O3 B2439546 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034315-84-7

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2439546
CAS RN: 2034315-84-7
M. Wt: 321.76
InChI Key: IOUQKCCDUWZOAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C15H16ClN3O3. This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The compound is a white powder . Its melting point is between 85–87°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antiproliferative Activity : A structurally similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. The compound’s structure was characterized using various spectroscopic methods and X-ray diffraction studies, demonstrating the potential for antiproliferative applications in scientific research (Prasad et al., 2018).

  • Antimicrobial Activity : Research on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, which are chemically related, showed significant in vitro antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Mallesha & Mohana, 2014).

  • Crystal Structure and Stability : Studies on related compounds have focused on crystal structure analysis. For example, the thermal, optical, and structural properties of a related compound were investigated, providing insights into the stability and intermolecular interactions of such molecules, which are crucial for scientific research applications (Karthik et al., 2021).

Molecular Docking and Biological Evaluation

  • Anticancer and Antimicrobial Agents : A study on new 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally similar, involved molecular docking studies for anticancer and antimicrobial properties. This suggests the potential for molecular docking studies in evaluating the biological activities of similar compounds (Katariya et al., 2021).

  • Molecular Interaction Studies : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a molecule with a similar structure, provided insights into its molecular interactions with cannabinoid receptors. This indicates the applicability of such compounds in receptor interaction studies (Shim et al., 2002).

Synthesis and Chemical Analysis

  • Synthesis of Related Compounds : The synthesis of related substances like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride and its structural characterization highlights the potential of such compounds in chemical synthesis and analysis (Rui, 2010).

  • Efficient Synthesis Methods : A study reported an efficient method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, demonstrating advancements in the synthesis of complex heterocycles, which can be applicable to the synthesis of similar compounds (Zhang et al., 2020).

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-10-8-13(18-22-10)15(20)19-6-3-11(4-7-19)21-14-2-5-17-9-12(14)16/h2,5,8-9,11H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUQKCCDUWZOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

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